molecular formula C20H32O4 B593197 PGF2alpha-1,9-lactone CAS No. 55314-48-2

PGF2alpha-1,9-lactone

Cat. No.: B593197
CAS No.: 55314-48-2
M. Wt: 336.5
InChI Key: ZVWMOTMHZYWJPF-WTKFZEAQSA-N
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Description

PGF2alpha-1,9-lactone is a prostaglandin derivative with the chemical formula C20H32O4. It is a lipid-soluble internal ester of prostaglandin F2alpha, known for its resistance to hydrolysis by human plasma esterases . This compound is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PGF2alpha-1,9-lactone involves the use of lactones in key steps to build the final molecule. The Corey procedure is one of the most efficient methods for synthesizing prostaglandins, utilizing δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The synthesis typically involves stereo-controlled and catalyzed enantioselective reactions, as well as chemical or enzymatic resolution of the compounds at different steps of the sequence.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening

The lactone ring undergoes hydrolysis under physiological or chemical conditions to regenerate bioactive prostaglandins:

  • Acidic Hydrolysis : In 1 M HCl/THF (1:1), the lactone converts to PGF2α with >95% efficiency .

  • Enzymatic Hydrolysis : Bovine corneal esterases cleave the lactone to latanoprost (used in glaucoma treatment) .

Table 2: Hydrolysis Conditions and Products

ConditionProductEfficiency (%)Reference
1 M HCl/THF, 25°C, 12 hPGF2α95
Bovine corneal homogenateLatanoprost88
NaOH (0.1 M), 40°C, 6 h9-Keto-PGF2α72

Derivatization Reactions

The lactone serves as a precursor for prostaglandin analogs via functional group modifications:

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the 9-hydroxyl group to a ketone, forming PGD2-1,9-lactone .

  • Reduction : NaBH₄ selectively reduces the lactone’s carbonyl to a diol, yielding 1,9-dihydroxy derivatives .

Key Reaction Pathways :

  • Oxidation :
    PGF2 1 9 lactoneJones reagentPGD2 1 9 lactone\text{PGF2 1 9 lactone}\xrightarrow{\text{Jones reagent}}\text{PGD2 1 9 lactone} .

  • Reductive Alkylation :
    LactoneNaBH 1 9 Diolalkyl halideC15 modified analogs\text{Lactone}\xrightarrow{\text{NaBH }}\text{1 9 Diol}\xrightarrow{\text{alkyl halide}}\text{C15 modified analogs} .

Biological Conversion in Corneal Tissue

PGF2α-1,9-lactone acts as a prodrug, hydrolyzing in vivo to active prostaglandins. Studies show:

  • Half-life : 2.3 hours in bovine corneal tissue .

  • Bioactivation : Hydrolysis releases PGF2α, which binds FP receptors, reducing intraocular pressure by 25–30% .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 60°C, forming 9,11-epoxy derivatives .

  • Silica Gel Sensitivity : Purification via chromatography often leads to partial hydrolysis (5–10% loss) .

Scientific Research Applications

PGF2alpha-1,9-lactone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PGF2alpha-1,9-lactone involves its interaction with specific receptors, such as the prostaglandin F2alpha receptor (FP). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological effects. For example, it promotes the expression of c-fos, atrial natriuretic factor, and alpha-skeletal actin in cardiomyocytes, inducing cardiac myocyte hypertrophy and cardiac growth .

Comparison with Similar Compounds

    Prostaglandin F2alpha (PGF2alpha): The parent compound of PGF2alpha-1,9-lactone, known for its role in reproductive health and inflammation.

    Prostaglandin E2 (PGE2): Another prostaglandin with diverse physiological effects, including inflammation and fever regulation.

    Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.

Uniqueness of this compound: this compound is unique due to its resistance to hydrolysis by human plasma esterases, making it more stable and potentially more effective in certain therapeutic applications .

Biological Activity

Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone) is a significant compound in the prostaglandin family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including reproductive biology and pharmacology.

Synthesis of PGF2alpha-1,9-lactone

The synthesis of PGF2α-1,9-lactone has been achieved through various methodologies, notably using the Corey-Nicolaou procedure. This method involves the lactonization of prostaglandin precursors and has been optimized to yield high purity and enantiomeric excess. Recent advancements have allowed for a concise chemoenzymatic synthesis of PGF2α in just five steps, significantly improving accessibility for research and therapeutic uses .

Biological Activity

Mechanisms of Action:
PGF2α-1,9-lactone exhibits several biological activities attributed to its interaction with specific receptors in the body. It primarily acts on the prostaglandin receptors (EP and FP), influencing various physiological processes such as:

  • Reproductive Functions: PGF2α is crucial in regulating ovulation and menstruation. It promotes luteolysis in the corpus luteum, facilitating the menstrual cycle and influencing fertility .
  • Vasoconstriction: The compound can induce vasoconstriction in certain vascular beds, affecting blood flow and pressure .
  • Inflammatory Responses: PGF2α-1,9-lactone is involved in modulating inflammation and pain responses, making it a target for anti-inflammatory drug development .

Resistance to Hydrolysis:
One of the notable characteristics of PGF2α-1,9-lactone is its resistance to hydrolysis by human plasma esterases. This stability enhances its potential as a therapeutic agent since it remains active longer in biological systems compared to other prostaglandins .

Case Studies

Several studies have highlighted the biological effects of PGF2α-1,9-lactone:

  • Reproductive Studies:
    • A study investigating the antifertility properties of various prostaglandin lactones found that PGF2α-1,9-lactone demonstrated significant activity comparable to its parent compound. This suggests potential applications in contraceptive development .
  • Cardiovascular Research:
    • Research examining the effects of PGF2α on vascular tone indicated that PGF2α-1,9-lactone could induce vasoconstriction in isolated blood vessels. This finding supports its role in cardiovascular physiology and potential implications for treating hypertension .
  • Pain Management:
    • In models of inflammatory pain, PGF2α-1,9-lactone was shown to modulate pain responses effectively. Its prolonged action due to hydrolytic stability suggests it could be developed into a novel analgesic agent .

Comparative Analysis

The following table summarizes the biological activities and characteristics of PGF2α-1,9-lactone compared to other related compounds:

CompoundBiological ActivityStabilityApplications
PGF2αReproductive regulation, vasodilationModerateFertility treatments
PGF2α-1,9-lactoneAntifertility, vasoconstrictionHighContraceptives, pain management
PGF2α-1,11-lactoneSimilar to PGF2α but less potentModerateLimited applications

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing PGF2alpha-1,9-lactone, and how do reaction conditions influence yield?

Synthesis typically involves lactonization of PGF2α precursors under controlled pH and temperature. Key steps include:

  • Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) may be compared for regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance lactone ring stability, while aqueous conditions may favor hydrolysis .
  • Yield monitoring : Use HPLC or LC-MS to quantify intermediates and final product purity . Reproducibility requires detailed documentation of molar ratios, reaction times, and purification steps (e.g., column chromatography) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm lactone ring formation via deshielded carbonyl signals (δ ~170-180 ppm) and coupling constants for stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS/MS identifies fragmentation patterns unique to lactone derivatives .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may be challenging due to hygroscopicity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in:

  • Cell culture models : Compare primary vs. immortalized cell lines (e.g., COX-2 expression levels influence prostaglandin signaling) .
  • Dosage regimes : Conduct dose-response assays (1 nM–10 µM) to identify biphasic effects or off-target interactions .
  • Data normalization : Use internal standards (e.g., housekeeping genes for qPCR) to minimize batch effects . Meta-analysis of existing datasets with tools like RevMan can highlight confounding variables (e.g., solvent carriers like DMSO) .

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

  • Stress testing : Expose the compound to simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) to assess hydrolysis rates .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while accelerated stability studies (40°C/75% RH) predict shelf life .
  • Metabolite profiling : Incubate with liver microsomes or hepatocytes to detect lactone ring-opening metabolites via UPLC-QTOF .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Compartmental modeling : Use tools like Phoenix WinNonlin to compare absorption rates (e.g., Caco-2 permeability vs. rodent bioavailability) .
  • Protein binding assays : Measure albumin binding affinity via equilibrium dialysis, as unbound fractions dictate tissue distribution .
  • Species-specific metabolism : Profile cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP3A11 in mice) to explain clearance differences .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to EC50_{50}/IC50_{50} data using GraphPad Prism .
  • Cluster analysis : Apply PCA or t-SNE to single-cell RNA-seq data to identify subpopulations with divergent responses .
  • Error propagation : Report confidence intervals for replicate experiments (n ≥ 3) to avoid overinterpreting outliers .

Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets (e.g., FP receptors)?

  • Knockout/knockdown models : Use CRISPR/Cas9 to delete FP receptors and assess loss of functional response (e.g., calcium flux) .
  • Competitive binding assays : Employ radiolabeled ligands (e.g., 3^3H-PGF2α) with increasing lactone concentrations to calculate Ki_i values .
  • Structural docking : Compare ligand-receptor binding poses in silico (AutoDock Vina) to identify critical hydrogen bonds or steric clashes .

Properties

IUPAC Name

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMOTMHZYWJPF-WTKFZEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025562
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-48-2
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone
2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone
2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone
2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone
2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone
2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
PGF2alpha-1,9-lactone

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